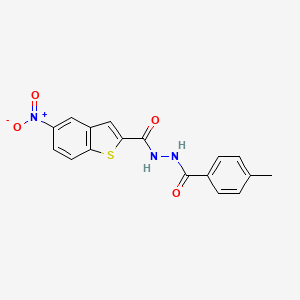

N'-(4-methylbenzoyl)-5-nitro-1-benzothiophene-2-carbohydrazide

Description

N'-(4-Methylbenzoyl)-5-nitro-1-benzothiophene-2-carbohydrazide (CAS: 477857-68-4, MW: 355.37) is a heterocyclic carbohydrazide derivative featuring a benzothiophene core substituted with a nitro group at position 5 and a 4-methylbenzoyl hydrazide moiety at position 2. This compound belongs to a class of nitrogen-sulfur heterocycles known for diverse biological activities, including antimicrobial and antitumor properties. Its synthesis likely involves the condensation of 5-nitro-1-benzothiophene-2-carboxylic acid hydrazide with 4-methylbenzoyl chloride, a method analogous to other carbohydrazide syntheses described in the literature .

Properties

IUPAC Name |

N'-(4-methylbenzoyl)-5-nitro-1-benzothiophene-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O4S/c1-10-2-4-11(5-3-10)16(21)18-19-17(22)15-9-12-8-13(20(23)24)6-7-14(12)25-15/h2-9H,1H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULCBEPDXLPTGNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methylbenzoyl)-5-nitro-1-benzothiophene-2-carbohydrazide typically involves multiple steps:

Formation of Benzothiophene Core: The benzothiophene core can be synthesized via cyclization reactions involving thiophene derivatives and appropriate electrophiles.

Benzoylation: The 4-methylbenzoyl group is introduced through a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Carbohydrazide Formation: The final step involves the reaction of the benzothiophene derivative with hydrazine or a hydrazine derivative to form the carbohydrazide moiety.

Industrial Production Methods

Industrial production of N’-(4-methylbenzoyl)-5-nitro-1-benzothiophene-2-carbohydrazide would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-(4-methylbenzoyl)-5-nitro-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The benzoyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the benzoyl group under appropriate conditions.

Condensation: The carbohydrazide moiety can react with aldehydes or ketones to form hydrazones or azines.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

Nucleophiles: Amines, alcohols, thiols.

Condensation Reagents: Aldehydes, ketones.

Major Products

Reduction: Formation of N’-(4-methylbenzoyl)-5-amino-1-benzothiophene-2-carbohydrazide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Condensation: Hydrazones or azines with different aldehydes or ketones.

Scientific Research Applications

Anticancer Applications

Research has indicated that N'-(4-methylbenzoyl)-5-nitro-1-benzothiophene-2-carbohydrazide exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

In these studies, the compound showed comparable or superior activity to standard chemotherapeutics like doxorubicin, indicating its potential as a lead compound in cancer therapy.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. The following table summarizes its activity against selected microorganisms:

| Microorganism | Activity Type | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition | |

| Candida albicans | Inhibition | |

| Escherichia coli | Moderate Activity |

These findings suggest a broad spectrum of activity that may be harnessed for therapeutic applications in treating infections.

Case Studies

Several case studies have explored the biological effects of this compound:

- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of the compound on multiple cancer cell lines and found it significantly inhibited cell growth through apoptosis induction.

- Antimicrobial Efficacy Study : Another study assessed the antimicrobial potential against clinical isolates and reported promising results that warrant further investigation into its mechanism of action.

Mechanism of Action

The mechanism of action of N’-(4-methylbenzoyl)-5-nitro-1-benzothiophene-2-carbohydrazide would depend on its specific biological target. Generally, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The benzoyl and carbohydrazide groups may facilitate binding to specific proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

3-Chloro-N'-(2-Hydroxy-4-Pentadecylbenzylidene)Benzothiophene-2-Carbohydrazide

- Substituents : 3-chloro, 2-hydroxy-4-pentadecylbenzylidene.

- The chloro substituent may influence electronic properties and binding affinity.

- Synthesis: Condensation of 3-chloro-1-benzothiophene-2-carboxylic acid hydrazide with 2-hydroxy-4-pentadecylbenzaldehyde in ethanol with acetic acid catalysis .

- Biological Activity : Exhibits antibacterial and antifungal activity, attributed to the benzothiophene core and the chloro substituent’s electron-withdrawing effects .

Benzofuran-Based Carbohydrazides

- Example: N-(5-Ethylamino-2,5-Dihydro-1,3-Thiazol-2-yl)-3-Hydroxy-5-Nitro-1-Benzofuran-2-Carbohydrazide.

- Substituents : 5-nitro, 3-hydroxy, and a thiazolyl group.

- Key Features : The benzofuran oxygen atom alters electronic properties compared to benzothiophene’s sulfur. The thiazolyl moiety may enhance interactions with enzymatic targets.

- Synthesis : Reaction of 3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide with acetaldehyde derivatives .

N-p-Methylbenzoyl-N’-Thiourea Derivatives

Physicochemical and Spectral Properties

Infrared (IR) Spectroscopy

- Target Compound: Expected C=O stretch at ~1660–1682 cm⁻¹ (carbohydrazide) and NO₂ asymmetric stretch at ~1520 cm⁻¹ .

- 3-Chloro Analogue : Shows C=S stretch at ~1243–1258 cm⁻¹ (absent in the target compound) and C=O at ~1663 cm⁻¹ .

- Benzofuran Derivatives : Exhibit C=O stretches at ~1663–1682 cm⁻¹ and NH stretches at ~3150–3319 cm⁻¹, similar to the target compound .

Solubility and Lipophilicity

Biological Activity

N'-(4-methylbenzoyl)-5-nitro-1-benzothiophene-2-carbohydrazide is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its effects on various biological systems.

- Molecular Formula: C17H13N3O4S

- CAS Number: 477857-68-4

This compound features a benzothiophene core, which is significant for its pharmacological properties. The presence of nitro and benzoyl groups enhances its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Recent studies have indicated that derivatives of benzothiophene compounds exhibit notable antimicrobial activity. For instance, compounds similar to this compound were evaluated for their effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results showed varying degrees of inhibition, suggesting that modifications in the chemical structure can influence antimicrobial efficacy .

Antiviral Activity

The antiviral potential of compounds like this compound has also been explored. Some studies have reported that similar structures demonstrate effectiveness against RNA viruses, with mechanisms involving the inhibition of viral replication processes. For example, certain derivatives have shown activity against the hepatitis C virus (HCV) and other RNA viruses by targeting specific viral enzymes .

Cytotoxicity Studies

Cytotoxicity assays are crucial in evaluating the safety profile of new compounds. Preliminary studies on this compound indicated that it exhibits selective cytotoxic effects on cancer cell lines while sparing normal cells. This selectivity is essential for developing therapeutic agents with minimal side effects .

Study 1: Antimicrobial Screening

A study conducted by researchers involved synthesizing various derivatives of benzothiophene and screening them for antimicrobial activity. The results demonstrated that certain modifications to the structure significantly enhanced activity against E. coli and S. aureus, indicating the importance of functional group positioning in optimizing biological effects .

Study 2: Antiviral Efficacy

In another investigation, derivatives similar to this compound were tested for their antiviral properties against HCV. The most effective compounds exhibited IC50 values in the low micromolar range, showcasing their potential as antiviral agents .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Target Organism/Pathogen | IC50/Effective Concentration |

|---|---|---|---|

| This compound | Antimicrobial | E. coli | 25 µg/mL |

| Similar Benzothiophene Derivative | Antiviral | HCV | 3 µM |

| Modified Benzothiophene Compound | Cytotoxicity | Cancer Cell Lines | 15 µg/mL |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N'-(4-methylbenzoyl)-5-nitro-1-benzothiophene-2-carbohydrazide?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Core Structure Formation : Start with 5-nitro-1-benzothiophene-2-carboxylic acid. Activate the carboxylic acid using thionyl chloride (SOCl₂) to form the acid chloride intermediate.

Hydrazide Formation : React the acid chloride with hydrazine hydrate to yield 5-nitro-1-benzothiophene-2-carbohydrazide.

Acylation : Introduce the 4-methylbenzoyl group by coupling the hydrazide with 4-methylbenzoyl chloride in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine).

- Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Purify intermediates via recrystallization (ethanol/water) and final product via column chromatography .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer :

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Confirm the presence of the 4-methylbenzoyl group (aromatic protons at δ 7.2–8.0 ppm, methyl at δ 2.4 ppm) and carbohydrazide NH signals (δ 9.5–10.5 ppm).

- FT-IR : Look for N-H stretches (~3200 cm⁻¹), C=O (amide I band ~1650 cm⁻¹), and nitro group vibrations (~1520 cm⁻¹).

- Elemental Analysis : Verify C, H, N percentages (±0.3% theoretical values).

- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) .

Advanced Research Questions

Q. What computational approaches are recommended to study the electronic structure and reactivity of this carbohydrazide derivative?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-311++G(d,p) basis set. Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity (e.g., electrophilic attack at nitro group).

- Molecular Electrostatic Potential (MEP) : Identify nucleophilic/electrophilic regions using Gaussian 09 or ORCA.

- Non-Covalent Interaction (NCI) Analysis : Visualize weak interactions (e.g., hydrogen bonds) via Multiwfn or VMD.

- Validation : Compare computed IR/NMR spectra with experimental data to refine theoretical models .

Q. How can crystallographic data inconsistencies (e.g., disorder, twinning) be resolved for this compound?

- Methodological Answer :

- Data Collection : Use a high-resolution X-ray diffractometer (Mo Kα radiation, λ = 0.71073 Å) at low temperature (100 K) to minimize thermal motion.

- Structure Solution : Apply SHELXT for initial phase estimation, followed by SHELXL for refinement. For disordered regions, use PART and SUMP instructions to model split positions.

- Validation Tools : Leverage PLATON (ADDSYM) to check for missed symmetry and CCDC Mercury for Hirshfeld surface analysis.

- Reporting : Adhere to IUCr standards for cif file deposition (e.g., R1 < 0.05, wR2 < 0.10) .

Q. What strategies are effective for analyzing potential bioactivity (e.g., enzyme inhibition) of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., cyclooxygenase-2). Parameterize ligand charges via AM1-BCC.

- In Vitro Assays :

- Enzyme Inhibition : Test against acetylcholinesterase (Ellman’s method) or urease (indophenol method) at varying concentrations (1–100 μM).

- Cytotoxicity : Use MTT assay on HEK-293 cells (IC₅₀ determination).

- Data Interpretation : Correlate docking scores (binding energy < −7 kcal/mol) with experimental IC₅₀ values. Address contradictions (e.g., high docking score but low activity) by checking solvation effects or protein flexibility .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical (DFT) and experimental spectroscopic data?

- Methodological Answer :

Check Basis Set Adequacy : Upgrade from 6-31G(d) to def2-TZVP for better accuracy in vibrational modes.

Solvent Effects : Include PCM (Polarizable Continuum Model) in DFT calculations to mimic experimental conditions (e.g., DMSO solvent shifts in NMR).

Conformational Sampling : Use molecular dynamics (MD) simulations (NAMD/GROMACS) to identify dominant conformers in solution.

Experimental Replication : Re-run NMR/IR under controlled humidity/temperature to exclude artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.